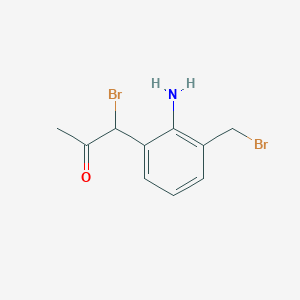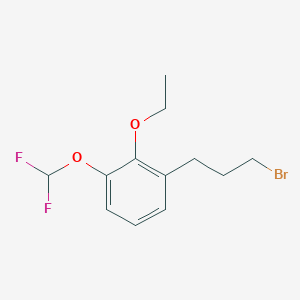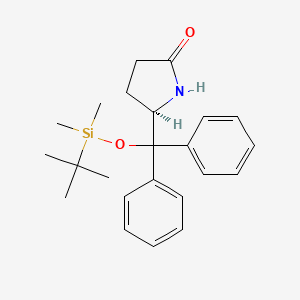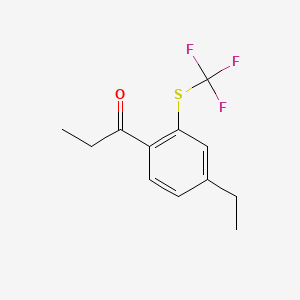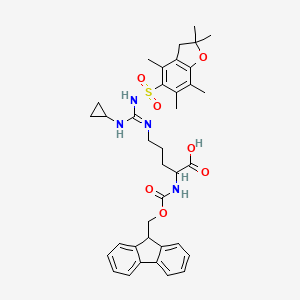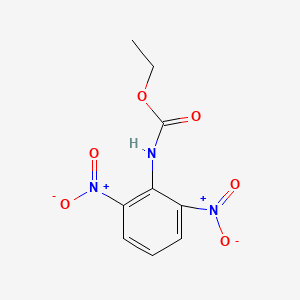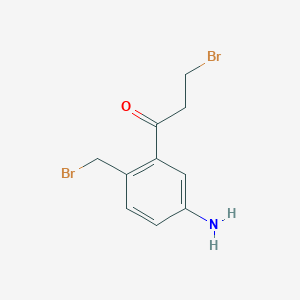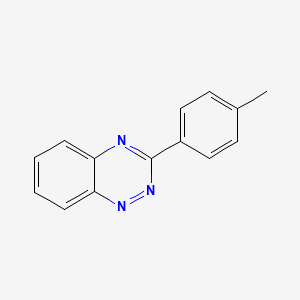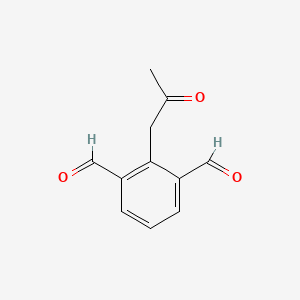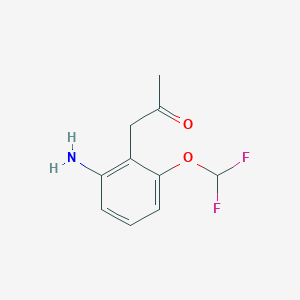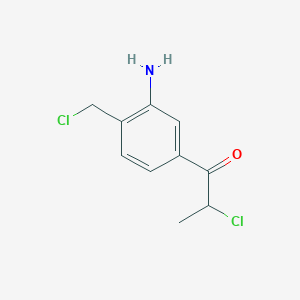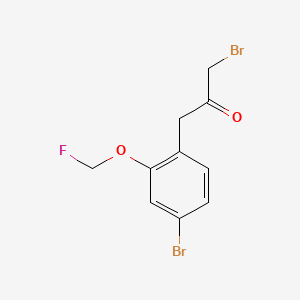
1-Bromo-3-(4-bromo-2-(fluoromethoxy)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(4-bromo-2-(fluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H9Br2FO2 and a molecular weight of 339.98 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxy functional groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(4-bromo-2-(fluoromethoxy)phenyl)propan-2-one typically involves the bromination of 3-(4-bromo-2-(fluoromethoxy)phenyl)propan-2-one. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of bromine and other reagents to maintain safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-(4-bromo-2-(fluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with functional groups like azides or thiocyanates.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
1-Bromo-3-(4-bromo-2-(fluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(4-bromo-2-(fluoromethoxy)phenyl)propan-2-one involves its interaction with various molecular targets. The bromine and fluorine atoms can form halogen bonds with biological macromolecules, influencing their activity. The carbonyl group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3-phenylpropan-2-one: Similar structure but lacks the additional bromine and fluorine atoms.
3-(4-Bromo-2-(fluoromethoxy)phenyl)propan-2-one: Similar structure but lacks one bromine atom.
1-(4-Bromo-2-(fluoromethoxy)phenyl)propan-1-one: Similar structure but with a different position of the bromine atom.
Uniqueness
1-Bromo-3-(4-bromo-2-(fluoromethoxy)phenyl)propan-2-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H9Br2FO2 |
|---|---|
Peso molecular |
339.98 g/mol |
Nombre IUPAC |
1-bromo-3-[4-bromo-2-(fluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9Br2FO2/c11-5-9(14)3-7-1-2-8(12)4-10(7)15-6-13/h1-2,4H,3,5-6H2 |
Clave InChI |
KEIOHHXJFRNAFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)OCF)CC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



